molecular formula C16H19NO2 B8165614 3-(Benzyloxy)-4-isopropoxyaniline

3-(Benzyloxy)-4-isopropoxyaniline

Cat. No.: B8165614
M. Wt: 257.33 g/mol
InChI Key: WLXYRSNSGVBAOJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-isopropoxyaniline is an organic compound that belongs to the class of aniline derivatives. It features a benzyl ether group and an isopropoxy group attached to the aromatic ring, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-isopropoxyaniline typically involves the following steps:

    Nitration and Reduction: The starting material, 3-nitro-4-isopropoxyaniline, is subjected to nitration followed by reduction to introduce the amino group.

    Benzylation: The amino group is then protected, and the compound undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoquinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, which can further participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-(Benzyloxy)-4-isopropoxyaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-isopropoxyaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the aromatic ring structure.

    4-Isopropoxyaniline: Lacks the benzyloxy group but has a similar isopropoxy substitution.

Uniqueness: 3-(Benzyloxy)-4-isopropoxyaniline is unique due to the presence of both benzyloxy and isopropoxy groups, which confer distinct chemical properties and reactivity. This dual substitution pattern allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-phenylmethoxy-4-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(2)19-15-9-8-14(17)10-16(15)18-11-13-6-4-3-5-7-13/h3-10,12H,11,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXYRSNSGVBAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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